molecular formula C17H22O3 B12760706 Ethylpentyl methoxychromone CAS No. 171269-68-4

Ethylpentyl methoxychromone

Cat. No.: B12760706
CAS No.: 171269-68-4
M. Wt: 274.35 g/mol
InChI Key: QTRVIZGMBDEREZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethylpentyl methoxychromone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated compounds.

Comparison with Similar Compounds

Ethylpentyl methoxychromone can be compared with other similar compounds, such as:

    Methoxychromone: Lacks the ethylpentyl group, resulting in different chemical properties and biological activities.

    Ethylpentyl chromone: Lacks the methoxy group, leading to variations in reactivity and applications.

Uniqueness: this compound’s unique combination of an ethylpentyl group and a methoxy group attached to a chromone backbone distinguishes it from other compounds. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .

Properties

CAS No.

171269-68-4

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

2-heptan-3-yl-7-methoxychromen-4-one

InChI

InChI=1S/C17H22O3/c1-4-6-7-12(5-2)16-11-15(18)14-9-8-13(19-3)10-17(14)20-16/h8-12H,4-7H2,1-3H3

InChI Key

QTRVIZGMBDEREZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OC

Origin of Product

United States

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